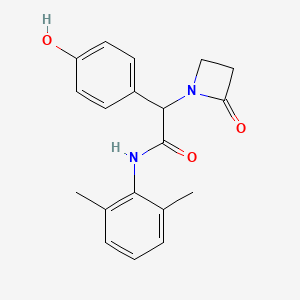
CDK inhibitor II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclin-dependent kinase inhibitor II is a compound that targets cyclin-dependent kinases, which are crucial regulators of the cell cycle. Cyclin-dependent kinases are enzymes that, when bound to cyclins, phosphorylate target proteins to drive cell cycle progression. Cyclin-dependent kinase inhibitor II is designed to inhibit these enzymes, thereby halting cell cycle progression and potentially leading to cell cycle arrest and apoptosis. This makes cyclin-dependent kinase inhibitor II a promising candidate for cancer therapy, as uncontrolled cell proliferation is a hallmark of cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclin-dependent kinase inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of purine derivatives, which are modified through various chemical reactions to introduce functional groups that enhance the compound’s inhibitory activity. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of cyclin-dependent kinase inhibitor II involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and potency of the final product .
化学反应分析
Types of Reactions
Cyclin-dependent kinase inhibitor II undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that enhance its inhibitory activity. These modifications can improve the compound’s selectivity and potency against specific cyclin-dependent kinases .
科学研究应用
Cyclin-dependent kinase inhibitor II has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of cyclin-dependent kinase inhibitors.
Biology: Employed in cell cycle studies to understand the role of cyclin-dependent kinases in cell proliferation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in cancers with dysregulated cyclin-dependent kinase activity.
Industry: Utilized in the development of new drugs targeting cyclin-dependent kinases, contributing to the pharmaceutical industry’s efforts to create more effective cancer therapies
作用机制
Cyclin-dependent kinase inhibitor II exerts its effects by binding to the ATP-binding site of cyclin-dependent kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis. The molecular targets of cyclin-dependent kinase inhibitor II include cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6, which are key regulators of the G1 to S phase transition in the cell cycle .
相似化合物的比较
Similar Compounds
Fadraciclib (CYC065): A novel cyclin-dependent kinase inhibitor targeting cyclin-dependent kinase 2 and cyclin-dependent kinase 9.
Dinaciclib: Inhibits cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9.
Palbociclib: Selectively inhibits cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
Uniqueness
Cyclin-dependent kinase inhibitor II is unique in its high selectivity for cyclin-dependent kinase 2, making it particularly effective in cancers with cyclin-dependent kinase 2 dysregulation. Its ability to induce cell cycle arrest and apoptosis through specific inhibition of cyclin-dependent kinase 2 sets it apart from other inhibitors that may have broader but less selective activity .
属性
分子式 |
C18H19ClFN3O2 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24) |
InChI 键 |
AHMKHNVZGOQLRQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B12457598.png)
![[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)

![1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12457619.png)
![N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide](/img/structure/B12457633.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)
![3-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B12457662.png)
![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide](/img/structure/B12457677.png)
![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)
![3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12457686.png)
